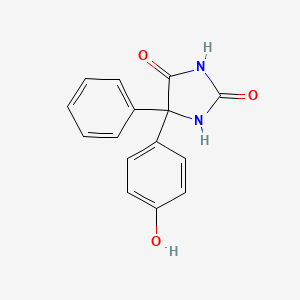

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDURHPFVXALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031098 | |

| Record name | Hydroxyphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261702 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2784-27-2 | |

| Record name | 5-(4-Hydroxyphenyl)-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenytoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiphenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42OQX7ZQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (p-HPPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, commonly known as p-Hydroxyphenytoin (p-HPPH), is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is the principal metabolite of the widely used anti-epileptic drug, phenytoin.[1][2] Understanding the fundamental properties of p-HPPH is crucial for a comprehensive grasp of phenytoin's pharmacokinetics, metabolism, and toxicological profile. This guide provides an in-depth technical overview of the core basic properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is a hydantoin derivative characterized by the presence of a phenyl and a 4-hydroxyphenyl group at the 5-position of the imidazolidine-2,4-dione ring.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | p-Hydroxyphenytoin, 4-Hydroxyphenytoin, p-HPPH | [4] |

| CAS Number | 2784-27-2 | [5] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [5] |

| Molecular Weight | 268.27 g/mol | [5] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in DMF:MeOH (2:1) (50 mg/mL); Water solubility: 36 mg/L (37 °C) | [4][6] |

| pKa | 8.37 ± 0.10 (Predicted) | [4] |

| LogP | 1.70 | [6] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, with the Bucherer-Bergs reaction being a prominent approach.[7][8] This multicomponent reaction offers an efficient route to hydantoin derivatives from ketones.

Experimental Protocol: Bucherer-Bergs Synthesis of (±)-5-(4-Hydroxyphenyl)-5-phenylhydantoin

This protocol is adapted from a described method for the synthesis of racemic p-HPPH.

Materials:

-

4-Hydroxybenzophenone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

A high-pressure reactor is charged with 4-hydroxybenzophenone (8.00 g, 40 mmol), potassium cyanide (3.2 g, 49 mmol), and ammonium carbonate (11.6 g, 121 mmol).

-

A mixture of ethanol (30 mL) and water (30 mL) is added to the reactor.

-

The reactor is sealed and heated to 120 °C for 18 hours.

-

After cooling, 150 mL of water is added to the reaction mixture.

-

The mixture is boiled for 20 minutes without a reflux condenser.

-

The solution is cooled, and the resulting precipitate is collected by filtration to yield (±)-5-(4-hydroxyphenyl)-5-phenylhydantoin.

Causality Behind Experimental Choices: The use of a high-pressure reactor and elevated temperature is necessary to drive the reaction to completion. The boiling step after the addition of water helps to remove any unreacted volatile starting materials and byproducts.

Workflow for Bucherer-Bergs Synthesis

Caption: Metabolic pathway of phenytoin to p-HPPH and its subsequent glucuronidation.

Biological Activity

While generally considered inactive as an anticonvulsant, one study has suggested that both phenytoin and p-HPPH can induce bone resorption in vitro in neonatal mouse calvaria. [9]This finding may have implications for the long-term side effects of phenytoin therapy, such as osteomalacia. Further research is needed to fully elucidate any potential off-target biological activities of p-HPPH.

Structure-Activity Relationship (SAR)

The structure-activity relationship of hydantoin derivatives as anticonvulsants has been extensively studied. For phenytoin-like activity, the presence of a phenyl or another aromatic substituent at the C5 position of the hydantoin ring is considered essential. [2]The introduction of a hydroxyl group on the phenyl ring, as seen in p-HPPH, significantly diminishes its anticonvulsant activity. This is consistent with the general understanding that the lipophilicity of the C5 substituents plays a crucial role in the interaction with the voltage-gated sodium channels, the primary target of phenytoin. [10]The conversion of the lipophilic phenyl group of phenytoin to the more polar 4-hydroxyphenyl group in p-HPPH likely reduces its ability to effectively block these channels.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification and quantification of this compound in biological matrices and for quality control of synthetic batches.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.77 (d, 2H, J = 8.9 Hz, ArH), 7.13 (d, 2H, J = 8.9 Hz, ArH), 7.34–7.40 (m, 5H, Ph), 9.19 (s, 1H, NH), 9.61 (br s, 1H, PhOH), 11.02 (br s, 1H, NH). * ¹³C NMR (100 MHz, DMSO-d₆): δ 75.1, 120.3, 131.8, 133.1, 133.6, 135.5, 145.4, 161.2, 162.3, 180.5. * Infrared (IR) Spectroscopy: Characteristic peaks for the hydantoin ring include C=O stretching vibrations typically observed in the region of 1700-1780 cm⁻¹. The presence of the hydroxyl group would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. N-H stretching vibrations of the hydantoin ring are also expected in this region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (268.27 g/mol ). Fragmentation patterns would be consistent with the hydantoin structure, likely showing losses of CO, HNCO, and fragmentation of the phenyl and hydroxyphenyl side chains. [3]

Safety and Toxicology

The safety and toxicology of this compound are primarily considered in the context of its role as a metabolite of phenytoin. While p-HPPH itself is generally considered to be non-toxic, the overall toxicity profile of phenytoin is complex and can be influenced by the metabolism to p-HPPH. [1][11] Concentration-dependent adverse effects of phenytoin are often associated with impaired metabolism and accumulation of the parent drug. [12][13]However, there is evidence to suggest that reactive intermediates formed during the metabolism of phenytoin to p-HPPH may contribute to idiosyncratic drug reactions, such as hypersensitivity. [11]Some in vitro studies have shown that phenytoin and its metabolites can be cytotoxic to lymphocytes, particularly in individuals with a predisposition to hypersensitivity reactions. [11]

Conclusion

This compound is a key molecule in understanding the disposition of phenytoin. Its synthesis, physicochemical properties, metabolism, and analytical characterization are of great importance to researchers in pharmacology and drug development. While largely inactive as an anticonvulsant, its formation is a critical step in the clearance of phenytoin, and its potential role in certain toxicities warrants further investigation. This guide provides a solid foundation of its basic properties, serving as a valuable technical resource for the scientific community.

References

- Riedner, J., & Vogel, P. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-HPPH. Tetrahedron: Asymmetry, 15(16), 2657-2660.

- Leeder, J. S. (1998). Phenytoin Disposition and Toxicity: Role of Pharmacogenetic and Interethnic Factors. Journal of Toxicology: Clinical Toxicology, 36(4), 349-356.

- Deranged Physiology. (2023). Phenytoin.

- Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 27(1), 76-78.

- Yamaguchi, M., et al. (2000). Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria. Japanese journal of pharmacology, 82(1), 82-84.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- Zafar, H., et al. (2020). Phenytoin. In StatPearls. StatPearls Publishing.

- Wikipedia. (2023). Bucherer–Bergs reaction.

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.

- Thorn, C. F., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466.

- PubChem. (n.d.). 4-Hydroxyphenytoin, (S)-. National Center for Biotechnology Information.

- ResearchGate. (n.d.). The structure of phenytoin and its metabolites.

- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.

- Hutzler, J. M., et al. (2009). CYP2C9 amino acid residues influencing phenytoin turnover and metabolite regioselectivity. Drug Metabolism and Disposition, 37(3), 575-582.

- ResearchGate. (n.d.). Synthesis of phenytoin via Bucherer–Bergs reaction.

- PubChem. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. National Center for Biotechnology Information.

- Whirl-Carrillo, M., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466-470.

- Tenny, S., & Abdijadid, S. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing.

- Google Patents. (n.d.). CN101973941A - Method for preparing 4-hydroxyphenyl hydantoin.

- Nakajima, M., et al. (2005). Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases. Drug metabolism and pharmacokinetics, 20(2), 135-143.

- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenytoin glucuronide (HMDB0060769).

- ResearchGate. (n.d.). pKa Values for 5-substituted hydantoins up to 100% of the substrate.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenytoin (HMDB0041905).

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- Rodriguez-Vera, F., et al. (2023). Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. Pharmaceutics, 15(10), 2498.

- Butler, T. C., et al. (1976). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Research communications in chemical pathology and pharmacology, 15(2), 341-349.

- ClinPGx. (n.d.). hydroxyphenytoin.

- Hoppel, C., et al. (1976). Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 116(1), 53-61.

- PubChem. (n.d.). p-Hydroxyphenyl-5-phenylhydantoin. National Center for Biotechnology Information.

- El-Gamal, M. I., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl) piperazine-Based Compounds Targeting Tyrosinase. Molecules, 25(18), 4236.

- ChemBK. (n.d.). 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 5-(p-Hydroxyphenyl)-5-phenylhydantoin.

- Atkinson, A. J., et al. (1970). Identification of 5-meta-hydroxyphenyl-5-phenylhydantoin as a metabolite of diphenylhydantoin. Biochemical and biophysical research communications, 40(6), 1335-1341.

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ClinPGx [clinpgx.org]

- 13. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(p-Hydroxyphenyl)hydantoin: Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of 5-(p-hydroxyphenyl)hydantoin, a molecule of significant interest in pharmacology and medicinal chemistry. Primarily known as the major metabolite of the anti-epileptic drug phenytoin, its stereochemistry and biological activity are subjects of ongoing research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, nomenclature, synthesis, and analytical characterization.

Nomenclature and Chemical Identification

5-(p-Hydroxyphenyl)hydantoin is systematically named 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione according to IUPAC nomenclature.[1] Due to its prevalence in pharmacological studies, it is often referred to by a variety of synonyms. Understanding these is crucial for a comprehensive literature review.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | p-Hydroxyphenytoin, 4-Hydroxydiphenylhydantoin, HPPH | [1] |

| CAS Number | 2784-27-2 | |

| Molecular Formula | C₁₅H₁₂N₂O₃ | |

| Molecular Weight | 268.27 g/mol | |

| InChI Key | XEEDURHPFVXALT-UHFFFAOYSA-N |

Chemical Structure and Stereochemistry

The core of the molecule is a hydantoin ring, which is an imidazolidine-2,4-dione.[1] This five-membered ring contains two nitrogen atoms and two carbonyl groups. The key feature of 5-(p-hydroxyphenyl)hydantoin is the substitution at the C5 position with both a phenyl group and a p-hydroxyphenyl group.

Chirality

The C5 carbon of the hydantoin ring is a stereocenter, meaning 5-(p-hydroxyphenyl)hydantoin exists as a pair of enantiomers: (R)-5-(p-hydroxyphenyl)hydantoin and (S)-5-(p-hydroxyphenyl)hydantoin. This stereochemistry is of paramount importance as the enantiomers exhibit different biological activities and metabolic profiles.[2] For instance, the ratio of the (R) to (S) enantiomer can differ based on the specific cytochrome P450 enzyme responsible for its formation from phenytoin.[2]

Synthesis of 5-(p-Hydroxyphenyl)hydantoin

The synthesis of 5-(p-hydroxyphenyl)hydantoin can be achieved through several methods, with the choice of method often depending on whether a racemic mixture or a specific enantiomer is desired.

Racemic Synthesis via Bucherer-Bergs Reaction

A common and effective method for preparing racemic 5-(p-hydroxyphenyl)hydantoin is the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of a ketone with potassium cyanide and ammonium carbonate.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 4-hydroxybenzophenone (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (3 equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the reactor.

-

Heating: Seal the reactor and heat to 120°C for 18 hours. The elevated temperature and pressure are necessary to drive the reaction to completion. The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia and subsequent cyclization with carbonate to form the hydantoin ring.

-

Work-up: After cooling, add water to the reaction mixture and boil for a short period to remove excess ammonia and cyanide.

-

Isolation: Cool the mixture and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.

Enantioselective Synthesis: Deracemization of Racemic Mixture

Obtaining enantiomerically pure 5-(p-hydroxyphenyl)hydantoin is crucial for studying the distinct biological roles of each enantiomer. A practical approach is the deracemization of the racemic mixture using a chiral resolving agent, such as brucine, to selectively precipitate one enantiomer.

Experimental Protocol for the Isolation of (S)-5-(p-hydroxyphenyl)hydantoin:

-

Dissolution: Dissolve racemic 5-(p-hydroxyphenyl)hydantoin in boiling methanol.

-

Addition of Resolving Agent: Add a molar equivalent of brucine to the boiling solution.

-

Selective Precipitation: The (S)-enantiomer will preferentially form a less soluble diastereomeric salt with brucine and precipitate out of the solution upon cooling. This selectivity is driven by the specific three-dimensional interactions between the chiral resolving agent and one enantiomer of the racemate.

-

Isolation of Diastereomeric Salt: Collect the precipitated brucine-(S)-HPPH complex by filtration.

-

Decomplexation: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent and acidify with 1N HCl. This protonates the brucine, making it water-soluble, and liberates the enantiomerically pure (S)-5-(p-hydroxyphenyl)hydantoin into the organic layer.

-

Final Purification: Separate the layers and evaporate the organic solvent to obtain the pure (S)-enantiomer. The enantiomeric excess can be verified using chiral HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 5-(p-hydroxyphenyl)hydantoin.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.77 (d, 2H, J=8.9 Hz, Ar-H ortho to OH), 7.13 (d, 2H, J=8.9 Hz, Ar-H meta to OH), 7.34-7.40 (m, 5H, Ph-H), 9.19 (s, 1H, NH), 9.61 (br s, 1H, OH), 11.02 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 75.1 (C5), 120.3, 131.8, 133.1, 133.6, 135.5, 145.4, 161.2, 162.3, 180.5 (Aromatic and Carbonyl carbons). |

| Infrared (IR) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1780 cm⁻¹), and O-H stretching (broad, around 3200-3600 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 268, corresponding to the molecular weight of the compound.[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | >300 °C | |

| Solubility | Soluble in a 2:1 mixture of DMF and Methanol (50 mg/mL). | [3] |

| Appearance | Solid |

Pharmacological Significance and Biological Activity

5-(p-Hydroxyphenyl)hydantoin is the primary and pharmacologically inactive metabolite of phenytoin.[2] Its formation is a key step in the detoxification and elimination of phenytoin from the body.

Metabolic Pathway

The metabolism of phenytoin to 5-(p-hydroxyphenyl)hydantoin is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[2] This hydroxylation reaction occurs on one of the phenyl rings. The resulting metabolite is then conjugated with glucuronic acid to form a water-soluble glucuronide, which is readily excreted in the urine.[1]

Caption: Metabolic pathway of phenytoin to 5-(p-hydroxyphenyl)hydantoin and its subsequent excretion.

Differential Activity of Enantiomers

While generally considered inactive, studies have suggested that the enantiomers of 5-(p-hydroxyphenyl)hydantoin may not be biologically inert. Notably, the (R)-enantiomer has been implicated in phenytoin-induced gingival hyperplasia, a common side effect of the drug. Research has shown that patients experiencing this side effect have higher levels of the (R)-enantiomer. This highlights the importance of stereoselective synthesis and analysis in understanding the full pharmacological profile of drug metabolites.

Safety and Handling

5-(p-Hydroxyphenyl)hydantoin is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. A NIOSH-approved dust mask is recommended when handling the solid material.[4][5]

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5] In all cases of exposure, seek medical attention if symptoms persist.[5]

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

5-(p-Hydroxyphenyl)hydantoin, while primarily known as a metabolite, is a molecule with complex chemistry and pharmacology. Its stereochemistry plays a crucial role in its subtle but significant biological effects. A thorough understanding of its synthesis, characterization, and handling is essential for researchers in drug metabolism, toxicology, and medicinal chemistry. This guide provides a foundational understanding to support further investigation into this important compound.

References

- Riedner, J., & Vogel, P. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-. Tetrahedron: Asymmetry, 15(17), 2657–2660.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- Ohashi, T., Takahashi, S., Nagamachi, T., Yoneda, K., & Yamada, H. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Agricultural and Biological Chemistry, 45(4), 831-838.

- ClinPGx. (n.d.). hydroxyphenytoin.

Sources

- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Foreword: The Significance of Substituted Hydantoins

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, serving as anticonvulsants, antiarrhythmics, antimicrobial agents, and even anticancer therapeutics.[1][2][3][4][5] The strategic substitution on the hydantoin core allows for the fine-tuning of its pharmacological profile. This guide focuses on the synthesis of a key derivative, 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, a molecule of significant interest in drug development and metabolic studies. Understanding its synthesis is fundamental for researchers aiming to explore its therapeutic potential and develop novel analogs.

Core Synthesis Strategy: The Bucherer-Bergs Reaction

The most prevalent and efficient method for the synthesis of 5,5-disubstituted hydantoins, including our target molecule, is the Bucherer-Bergs reaction.[6][7][8] This multicomponent reaction offers a convergent and atom-economical pathway to the desired hydantoin core.

Underlying Principles and Mechanistic Insights

The Bucherer-Bergs reaction involves the condensation of a ketone or aldehyde with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[6][9][10] The reaction proceeds through a series of equilibria, culminating in the formation of the stable hydantoin ring.

The generally accepted mechanism can be illustrated as follows:

Figure 1: Generalized mechanism of the Bucherer-Bergs reaction.

The key steps involve the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the final hydantoin product.[6][11][12]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of the Bucherer-Bergs reaction, optimized for the synthesis of the target molecule.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxybenzophenone | 198.22 | 19.82 g | 0.1 |

| Potassium Cyanide (KCN) | 65.12 | 13.02 g | 0.2 |

| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 19.22 g | 0.2 |

| Ethanol (95%) | - | 150 mL | - |

| Water | - | 150 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzophenone (19.82 g, 0.1 mol), potassium cyanide (13.02 g, 0.2 mol), and ammonium carbonate (19.22 g, 0.2 mol).

-

Solvent Addition: Add a mixture of 150 mL of 95% ethanol and 150 mL of water to the flask.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically maintained at this temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

-

Purification: Filter the crude product using a Büchner funnel and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

Spectroscopic Data

The following data are compiled from various spectroscopic databases and are typical for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.21 (s, 1H, NH), 8.15 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H), 5.5 (s, 1H, OH).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 177.5 (C=O), 157.0 (C=O), 156.5 (C-OH), 141.0 (Ar-C), 131.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 115.0 (Ar-CH), 67.0 (C5).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H and O-H stretching |

| 1770-1710 | C=O stretching (asymmetric and symmetric) |

| 1610, 1510, 1490 | Aromatic C=C stretching |

| 1400-1300 | C-N stretching |

| 1250 | C-O stretching (phenol) |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): m/z 269.0921 [M+H]⁺.[13]

Applications in Drug Development and Research

Hydantoin derivatives are a well-established class of therapeutic agents.[1][3][4][5] this compound is a major metabolite of the widely used anticonvulsant drug phenytoin.[13] Its synthesis is therefore critical for:

-

Pharmacokinetic and Metabolic Studies: Understanding the metabolic fate of phenytoin.

-

Drug Discovery: Serving as a lead compound for the development of new central nervous system agents with potentially improved efficacy and safety profiles.

-

Toxicological Assessments: Evaluating the biological activity of phenytoin metabolites.

Conclusion

The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound. This guide has detailed the theoretical underpinnings, a practical experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of this important hydantoin derivative. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and explore the potential of this valuable molecule.

References

- Recent advances in the synthesis and medicinal application of hydantoin. (2024). Chemical Science Review and Letters.

- Hydantoin - Wikipedia. (n.d.).

- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - ResearchGate. (n.d.).

- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019). European Journal of Medicinal Chemistry, 164, 588-603.

- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin.

- Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.).

- Bucherer–Bergs reaction - Wikipedia. (n.d.).

- Hoppe, B., Löscher, W., & Turski, L. (1984). Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma.

- Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.

- Bucherer-Bergs-Reaktion - Organische-Chemie.ch. (n.d.).

- Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (2017).

- D'hooge, M., & De Kimpe, N. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 26(4), 1024.

- Šmid, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4983.

Sources

- 1. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 2. Hydantoin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Bucherer-Bergs-Reaktion [organische-chemie.ch]

- 13. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-5,5-diarylhydantoins-via-the-Bucherer-Bergs-Reaction

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, 5,5-diarylhydantoins are particularly significant, with applications ranging from anticonvulsants like phenytoin to anticancer agents.[2][3] The Bucherer-Bergs reaction, a classic multicomponent reaction (MCR), remains one of the most robust and straightforward methods for accessing this important class of heterocycles.[4][5][6]

This guide provides a comprehensive overview of the Bucherer-Bergs reaction for synthesizing 5,5-diarylhydantoins, focusing on the underlying mechanistic principles, a detailed and validated experimental protocol, and a discussion of the reaction's scope and limitations from a senior application scientist's perspective.

The Reaction Mechanism: A Stepwise Perspective

The Bucherer-Bergs reaction is a one-pot synthesis that elegantly combines a diaryl ketone, a cyanide source (typically KCN or NaCN), and an ammonium salt (typically ammonium carbonate) to form the hydantoin ring system.[7][8] The reaction proceeds through several key intermediates. Understanding this pathway is crucial for troubleshooting and optimization.

The currently accepted mechanism involves the following sequential steps:

-

Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the diaryl ketone, forming a diaryl cyanohydrin intermediate.[7]

-

Aminonitrile Formation : Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin.[9] This proceeds via an SN2-type displacement of the hydroxyl group to yield a sterically hindered α-aminonitrile.[6][7]

-

Carbamic Acid Formation : The aminonitrile's nitrogen atom then acts as a nucleophile, attacking carbon dioxide (also generated from ammonium carbonate), to form a cyano-carbamic acid intermediate.[7][10]

-

Intramolecular Cyclization : The carbamic acid undergoes a rapid intramolecular cyclization, forming a 5-imino-oxazolidin-2-one.[7][10]

-

Rearrangement to Hydantoin : The final step is a rearrangement of the 5-imino-oxazolidin-2-one, often proceeding through an isocyanate intermediate, to yield the thermodynamically stable 5,5-diarylhydantoin product.[6][7][10]

Caption: Figure 1: Bucherer-Bergs Reaction Mechanism.

Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a robust method for synthesizing phenytoin from benzophenone. The choice of a high-boiling point solvent and elevated temperatures is critical for driving the reaction to completion, as standard conditions can result in poor yields.[4][11][12]

Materials and Equipment:

-

Reactants: Benzophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).

-

Solvent: Propylene Glycol or a 1:1 mixture of Ethanol/Water.

-

Reagents for Workup: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Deionized Water.

-

Equipment: High-pressure steel reaction vessel (steel bomb) or a round-bottom flask with a reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration apparatus, standard laboratory glassware.

Experimental Workflow Diagram:

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

CAUTION: This reaction involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood. All waste must be neutralized and disposed of according to institutional safety protocols.

-

Reactor Charging: In a high-pressure steel reaction vessel, combine benzophenone (e.g., 0.5 mol), potassium cyanide (e.g., 1.0 mol), and ammonium carbonate (e.g., 2.0 mol).[7] Add propylene glycol (e.g., 500 mL) as the solvent.[3]

-

Scientist's Note: The use of a sealed steel vessel is crucial for reactions with diaryl ketones like benzophenone.[4] It prevents the loss of volatile components like ammonia and carbon dioxide at the required high temperatures, significantly improving yields from as low as 7% to over 75%.[4][11] Propylene glycol is an effective high-boiling solvent for this transformation.[3]

-

-

Reaction Conditions: Seal the vessel and heat the mixture to 110-150°C with vigorous stirring for 6-12 hours.[3][4]

-

Workup - Precipitation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any residual pressure. Dilute the resulting paste-like mixture with water (e.g., 1 L) and stir until homogenous. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the crude hydantoin product.[3][7]

-

Workup - Isolation and Purification:

-

Collect the crude precipitate by vacuum filtration and wash thoroughly with deionized water.

-

For purification, suspend the crude solid in a dilute (e.g., 5%) aqueous solution of sodium hydroxide (NaOH). The acidic hydantoin will dissolve to form its sodium salt, leaving behind unreacted benzophenone and non-acidic impurities.[3]

-

Filter the basic solution to remove any insoluble material.

-

Re-precipitate the pure hydantoin by acidifying the filtrate again with HCl.

-

Collect the purified product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.

-

Scope, Limitations, and Optimization

The Bucherer-Bergs reaction is broadly applicable to a wide range of aldehydes and ketones.[13] However, when specifically targeting 5,5-diarylhydantoins, certain considerations are paramount.

Substrate Scope:

-

Activated Aryl Rings: Benzophenones with electron-donating or weakly electron-withdrawing groups on the phenyl rings generally perform well.

-

Steric Hindrance: While the reaction tolerates the steric bulk of two aryl groups, highly hindered ketones (e.g., with ortho-substituents on both rings) may react more slowly or require more forcing conditions.

-

Heteroaromatic Ketones: The reaction can be extended to heteroaromatic ketones, providing access to a wider range of pharmacologically relevant structures.[2]

Limitations and Troubleshooting:

-

Low Yields with Diaryl Ketones: As noted, the primary challenge with substrates like benzophenone is the slow reaction rate under standard conditions (aqueous ethanol, 60°C).[4][11]

-

Optimization: The key solution is to increase the temperature and pressure. Using a sealed vessel and high-boiling solvents like propylene glycol or acetamide is the most effective strategy.[4] Prolonging the reaction time to 24-90 hours can also increase yields if high-pressure equipment is unavailable.[4]

-

-

Solubility Issues: Some diaryl ketones and the resulting hydantoin products may have poor solubility in standard aqueous ethanol mixtures.

-

Side Reactions: The formation of polymeric materials can occur, particularly with prolonged reaction times at very high temperatures. Careful temperature control and monitoring are essential.

Comparative Data for Reaction Conditions:

| Entry | Ketone | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzophenone | NaCN | 60% EtOH | 58-62 | 10 | 7 | [4][11] |

| 2 | Benzophenone | NaCN | 60% EtOH | 58-62 | 90 | 67 | [4][11] |

| 3 | Benzophenone | NaCN | 60% EtOH | 110 | - | 75 | [4][11] |

| 4 | Benzophenone | NaCN | Propylene Glycol | 150 | 6 | >80 | [3] |

| 5 | Various Aryl Ketones | NaCN | PEG | 150 | - | 70-89 | [3] |

Conclusion

The Bucherer-Bergs reaction is a time-tested and powerful tool for the synthesis of 5,5-diarylhydantoins. While the reaction of diaryl ketones presents challenges compared to simpler aliphatic substrates, these can be overcome through rational optimization of reaction conditions. By understanding the mechanism and employing higher temperatures in sealed systems with appropriate high-boiling solvents, researchers can reliably access this important heterocyclic motif in high yields. This adaptability ensures the continued relevance of the Bucherer-Bergs reaction in modern drug discovery and development programs.

References

- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

- Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

- Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Organic Chemistry Portal. [Link]

- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]

- ResearchGate. (n.d.). Synthesis of phenytoin via Bucherer–Bergs reaction. [Link]

- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27, 80-82. [Link]

- Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]

- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

Sources

- 1. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)

Introduction

5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) is a molecule of significant pharmacological interest, primarily known as the major metabolite of Phenytoin, a widely used anticonvulsant drug.[1][2] The stereochemistry and concentration of HPPH in patient plasma can have implications for therapeutic efficacy and side effects. Therefore, its accurate identification, quantification, and characterization are paramount in clinical monitoring, drug metabolism studies, and the development of new anticonvulsant therapies.

This technical guide provides an in-depth analysis of the core spectroscopic data for HPPH. As a Senior Application Scientist, my objective is not merely to present data but to offer a cohesive narrative that explains the causality behind the observed spectral features. This document is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for understanding and utilizing the spectroscopic signature of this compound. We will explore Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounding our interpretations in fundamental principles and established methodologies.

Molecular Structure and Foundation

To interpret spectroscopic data, one must first understand the molecule's architecture. HPPH possesses a central five-membered hydantoin ring, substituted at the C5 position with both a phenyl group and a 4-hydroxyphenyl group. This chiral center is a key feature of the molecule.

Molecular Diagram of 5-(4-Hydroxyphenyl)-5-phenylhydantoin

Caption: Structure of 5-(4-Hydroxyphenyl)-5-phenylhydantoin with C5 labeling.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is indispensable for mapping the proton environment of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed picture of the molecular structure.

Experimental Data Summary

The following data were obtained in DMSO-d₆, a common solvent for polar molecules like HPPH, which ensures that the acidic N-H and O-H protons are observable.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.02 | broad s | 1H | NH (Hydantoin) |

| 9.61 | broad s | 1H | Ar-OH (Phenol) |

| 9.19 | s | 1H | NH (Hydantoin) |

| 7.34–7.40 | m | 5H | Phenyl-H (C₂' to C₆') |

| 7.13 | d, ³J = 8.9 Hz | 2H | Hydroxyphenyl-H (ortho to C-C₅) |

| 6.77 | d, ³J = 8.9 Hz | 2H | Hydroxyphenyl-H (ortho to -OH) |

| Source: Tetrahedron: Asymmetry, 2004. |

Interpretation and Expert Insights

-

Labile Protons (NH, OH): The signals at 11.02, 9.61, and 9.19 ppm are characteristic of acidic protons on heteroatoms. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole effects from the adjacent nitrogen atoms. The downfield shift is due to the deshielding effect of the adjacent carbonyl groups (for NH) and the aromatic ring (for OH). In DMSO, these protons are less likely to exchange away, making them visible, which is a key reason for choosing this solvent.

-

Phenyl Group Protons: The multiplet between 7.34–7.40 ppm integrates to 5 protons, a classic signature of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments, causing their signals to overlap.

-

Hydroxyphenyl Group Protons: This para-substituted ring presents a more defined pattern. The protons ortho to the hydroxyl group (at 6.77 ppm) are shielded by its electron-donating effect and appear upfield. Conversely, the protons ortho to the electron-withdrawing hydantoin moiety (at 7.13 ppm) are deshielded and appear downfield. Both signals are clean doublets with a coupling constant (³J) of 8.9 Hz, typical for ortho-coupling in an aromatic system. This distinct AA'BB' system is a textbook confirmation of 1,4-disubstitution.

Workflow and Protocol: Acquiring a ¹H NMR Spectrum

Diagram: ¹H NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Data Acquisition: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Use a standard 90° pulse sequence. Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm. Integrate the signals to determine the relative number of protons for each peak.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides a direct map of the carbon skeleton. While it requires more acquisition time due to the low natural abundance of the ¹³C isotope, the resulting spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom.

Experimental Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 180.5 | C=O (Hydantoin) |

| 162.3 | C=O (Hydantoin) |

| 161.2 | C-OH (Hydroxyphenyl) |

| 145.4 | C-quat (Hydroxyphenyl) |

| 135.5 | Aromatic C |

| 133.6 | Aromatic C |

| 133.1 | Aromatic C |

| 131.8 | Aromatic C |

| 120.3 | Aromatic C |

| 75.1 | C5 (Quaternary) |

| Source: Tetrahedron: Asymmetry, 2004. Note: Full assignment of individual aromatic carbons requires advanced 2D NMR techniques, but the data confirms the presence of the expected carbon environments. |

Interpretation and Expert Insights

-

Carbonyl Carbons: The two signals at 180.5 and 162.3 ppm are unequivocally assigned to the two carbonyl carbons of the hydantoin ring. Their significant downfield shift is a direct result of the powerful deshielding effect of the double-bonded oxygen atom.

-

Quaternary Carbons: The signal at 75.1 ppm corresponds to the C5 carbon, the chiral center of the molecule. This is the only sp³-hybridized carbon (besides the solvent) and thus appears significantly upfield from the aromatic and carbonyl carbons. The signal for the carbon bearing the hydroxyl group (C-OH) is found at 161.2 ppm, deshielded by the electronegative oxygen.

-

Aromatic Carbons: The remaining signals between 120.3 and 145.4 ppm belong to the 12 carbons of the two aromatic rings. Differentiating them precisely without 2D NMR (like HSQC/HMBC) is challenging, but the number of signals is consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity. For a molecule like HPPH, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical choice, though it often requires derivatization to make the polar molecule sufficiently volatile.[2][3][4]

Expected Mass and Fragmentation

-

Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 268.

Key Fragmentation Data (GC-MS)

| m/z | Interpretation |

| 268 | [M]⁺•, Molecular Ion |

| 239 | [M - CHO]⁺, Loss of a formyl radical |

| 196 | [M - C₃H₂NO₂]⁺, Cleavage of the hydantoin ring |

| 191 | [C₁₂H₉NO]⁺, Fragment containing phenyl and hydroxyphenyl groups |

| Source: PubChem, NIST Mass Spectrometry Data Center.[6] |

Diagram: Mass Spectrometry Analysis Workflow

Caption: Workflow for GC-MS analysis, including optional derivatization.

Protocol: GC-MS Analysis of HPPH (Illustrative)

-

Derivatization (Extractive Alkylation): To enhance volatility for GC analysis, a derivatization step such as methylation or silylation is often employed.[3][4] For example, a plasma sample containing HPPH can be extracted and treated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSTFA) to convert the acidic OH and NH protons to their corresponding trimethylsilyl (TMS) ethers.

-

Injection and Separation: Inject 1 µL of the derivatized sample into a GC equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to ensure separation of the analyte from other matrix components.

-

Mass Spectrometry: The column eluent is directed into the mass spectrometer, typically using Electron Impact (EI) ionization at 70 eV. The mass analyzer scans a range of m/z values (e.g., 50-500) to generate the mass spectrum for the compound as it elutes from the GC column.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Data Summary (FTIR, KBr Wafer)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 (broad) | Strong | O-H Stretch | Phenol |

| ~3200 (broad) | Medium | N-H Stretch | Hydantoin |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~1770, ~1710 | Strong | C=O Stretch (Asymmetric & Symmetric) | Hydantoin Carbonyls |

| ~1610, ~1500 | Medium | C=C Stretch | Aromatic Rings |

| ~1250 | Strong | C-O Stretch | Phenol |

| Source: Data compiled from typical values for these functional groups and available spectra.[6][7][8] |

Interpretation and Expert Insights

-

O-H and N-H Region: The broad absorption around 3400-3200 cm⁻¹ is a hallmark of hydrogen-bonded O-H and N-H groups. The phenolic O-H stretch is typically very broad, while the N-H stretches of the hydantoin are also broadened by hydrogen bonding in the solid state (KBr wafer).[6]

-

Carbonyl Region: The most intense and diagnostic peaks in the spectrum are the two C=O stretching bands around 1770 and 1710 cm⁻¹. The presence of two distinct peaks is characteristic of the hydantoin ring system, arising from asymmetric and symmetric stretching modes of the two carbonyl groups.

-

Aromatic Region: The C-H stretches for the aromatic protons appear just above 3000 cm⁻¹, distinguishing them from any potential aliphatic C-H stretches (which would be below 3000 cm⁻¹). The absorptions for C=C bond stretching within the aromatic rings are found in the 1610-1500 cm⁻¹ region.[7]

Synthesis Overview: The Bucherer-Bergs Reaction

Understanding the synthesis of a compound provides valuable context for its analysis, as it can inform potential impurities. A common and efficient method for synthesizing hydantoins like HPPH is the Bucherer-Bergs reaction.[9]

Diagram: Bucherer-Bergs Synthesis of HPPH

Caption: A simplified schematic of the Bucherer-Bergs reaction for HPPH synthesis.

This one-pot synthesis involves heating the starting ketone (4-hydroxybenzophenone) with potassium cyanide and ammonium carbonate in a solvent mixture like ethanol and water. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Conclusion

The spectroscopic profile of 5-(4-Hydroxyphenyl)-5-phenylhydantoin is distinct and well-defined. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon frameworks, confirming the connectivity and chemical environment of each atom. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Finally, infrared spectroscopy provides rapid confirmation of the key functional groups, including the characteristic dual carbonyl absorptions of the hydantoin ring and the hydroxyl group.

Together, these techniques form a self-validating analytical system. The data and protocols presented in this guide provide a robust foundation for researchers engaged in the synthesis, analysis, and metabolic studies of this important pharmaceutical compound, ensuring both technical accuracy and confidence in experimental outcomes.

References

- Poza, J. J., et al. (2004). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of ( )-(S). Tetrahedron: Asymmetry, 15, 2657–2660.

- Ho, C. H., et al. (1976). Mass Fragmentographic Determination of Diphenylhydantoin and Its Main Metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in Human Plasma.

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information.

- Kearney, A. S., et al. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 24(12), 2296. [Link]

- PubChem. (n.d.). 4-Hydroxyphenytoin. National Center for Biotechnology Information.

- Baty, J. D., & Robinson, P. R. (1977). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Biomedical Mass Spectrometry, 4(1), 36-41. [Link]

- Kumps, A. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11-34. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

Sources

- 1. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass fragmentographic determination of diphenylhydantoin and its main metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN(2784-27-2) 1H NMR [m.chemicalbook.com]

- 6. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. openmedscience.com [openmedscience.com]

1H NMR and 13C NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the complete ¹H and ¹³C NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin, a significant metabolite of the anticonvulsant drug Phenytoin.[2] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a deep dive into the strategic choices behind the NMR analysis workflow. We will explore predictive analysis of the spectra, the rationale for solvent selection, the application of one- and two-dimensional NMR experiments for unambiguous signal assignment, and a detailed, field-proven experimental protocol.

Introduction: The Molecule and the Method

5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPH) is the primary metabolite of Phenytoin, formed by aromatic hydroxylation. Its structural confirmation and purity assessment are critical in metabolism studies and pharmaceutical quality control. NMR spectroscopy provides an exquisitely detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] A full NMR characterization serves as a definitive structural fingerprint, essential for regulatory submission and further research.

This guide will systematically deconstruct the NMR analysis of p-HPH, establishing a self-validating workflow that ensures scientific rigor and trustworthy results.

Molecular Structure and Atom Numbering

A logical numbering system is fundamental for unambiguous spectral assignment. The following structure will be used as the reference throughout this guide.

Caption: A logical workflow for the complete NMR characterization of p-HPH.

Experimental Protocols

Adherence to a standardized protocol is essential for reproducibility and data quality.

Sample Preparation

-

Material Quantity: Weigh approximately 10-25 mg of 5-(4-hydroxyphenyl)-5-phenylhydantoin for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time. [3]2. Solvent: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to a clean, dry vial containing the sample. [4]This volume corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube. [4]3. Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals. [4]4. Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities. 5. Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) if the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is not used for calibration. [3][4]6. Capping and Labeling: Securely cap and clearly label the NMR tube.

Data Acquisition

The following are typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, depending on concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard, vendor-supplied pulse programs and parameter sets (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). Optimize parameters according to instrument-specific guidelines.

-

Conclusion

The comprehensive NMR characterization of 5-(4-hydroxyphenyl)-5-phenylhydantoin is a multi-step process that relies on a logical and systematic approach. The strategic selection of DMSO-d₆ as the solvent is paramount for observing the exchangeable N-H and O-H protons. While 1D ¹H and ¹³C NMR provide a foundational dataset, the application of 2D techniques like COSY, HSQC, and HMBC is indispensable for the unambiguous assignment of all signals, particularly the quaternary carbons and protons within complex multiplets. The workflow and protocols detailed in this guide provide a robust framework for researchers to obtain high-quality, reliable, and defensible NMR data for this important pharmaceutical metabolite.

References

- University of Arizona.

- Pourmousavi, S. A., & Zare, A. (2014).

- Organomation.

- Iowa State University. NMR Sample Preparation.

- Chemistry LibreTexts. 2D NMR Introduction. (2025).

- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020).

- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.

- Reddit. Hydroxyl Groups in NMR. (2023).

- University College London.

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024).

- Haline, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Shepherd, J. D. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.

- YouTube. Proton NMR 5 - Dealing with -OH and -NH protons. (2015).

- Gunning, P. J., et al. (2007). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry.

- Sigma-Aldrich. 5-(4-Hydroxyphenyl)-5-phenylhydantoin Product Page.

- Midha, K. K., et al. (1977). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Pharmaceutical Sciences.

Sources

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

Biological activity of hydantoin derivatives

An In-Depth Technical Guide to the Biological Activity of Hydantoin Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Versatility of the Hydantoin Scaffold

The hydantoin ring, a five-membered imidazolidine-2,4-dione structure, represents one of medicinal chemistry's most enduring and versatile scaffolds.[1][2] For over seven decades, since the advent of phenytoin, hydantoin derivatives have been mainstays in clinical practice, primarily for the management of epilepsy.[3] However, the therapeutic potential of this heterocyclic core extends far beyond the central nervous system. Its unique stereoelectronic features—possessing two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution—allow for the generation of vast chemical diversity.[2][4] This structural flexibility has enabled the design and synthesis of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[3][5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of hydantoin derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for evaluating these activities. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Anticonvulsant Activity: The Classic Indication

The most established therapeutic application of hydantoins is in the treatment of seizures.[1][5][7] Drugs like Phenytoin, Mephenytoin, and Ethotoin are cornerstones in the management of partial-onset and tonic-clonic seizures.[5][8]

Mechanism of Action: Stabilizing Neuronal Excitability

The primary anticonvulsant mechanism of hydantoins involves the modulation of voltage-gated sodium channels in neurons.[9][10] During a seizure, neurons fire at an abnormally high frequency. Hydantoins selectively bind to the inactivated state of the sodium channel, slowing its rate of recovery to the resting state.[9][11] This action effectively blocks sustained, high-frequency repetitive firing of action potentials, thereby preventing the spread of seizure activity throughout the brain.[8][12] This use-dependent and voltage-dependent action is crucial, as it allows the drugs to preferentially suppress ectopic seizure discharges without significantly affecting normal, low-frequency neuronal transmission.

Below is a diagram illustrating this mechanism at the neuronal membrane.

Caption: Mechanism of hydantoin anticonvulsant activity at the voltage-gated sodium channel.

Structure-Activity Relationship (SAR) for Anticonvulsant Drugs

Decades of research have illuminated key structural requirements for anticonvulsant efficacy:

-

C5 Substitution: The nature of the substituent at the 5th position is critical. An aromatic ring, such as a phenyl group, is essential for activity against tonic-clonic seizures (grand mal epilepsy).[13] Introducing alkyl substituents at C5 can sometimes lead to sedative properties, which are absent in phenytoin (5,5-diphenylhydantoin).[13]

-

N3 Substitution: The N-H group at the N3 position is an important hydrogen bond donor. Altering this group can modulate activity and metabolic stability.[14]

-

N1 Substitution: N-methylation can decrease activity against maximal electroshock seizures while imparting more activity against chemically induced convulsions, suggesting a shift in the mechanism or target engagement.[13]

Anticancer Activity: A Growing Area of Investigation

The structural versatility of the hydantoin scaffold has made it a fertile ground for the discovery of novel anticancer agents.[15][16] Derivatives have been developed that exhibit antiproliferative effects against a wide range of cancer cell lines, including cervical (HeLa), lung (A549), breast (MCF-7, MDA-MB-231), and colon (SW480, SW620) cancers.[6][17][18]

Diverse Mechanisms of Anticancer Action

Unlike their anticonvulsant counterparts, anticancer hydantoins do not converge on a single mechanism. Instead, they interfere with various cellular signaling pathways critical for tumor growth and survival.[15][16]

-

Induction of Apoptosis: Many hydantoin derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[16]

-

Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Enzyme Inhibition: A significant number of hydantoin-based compounds function by inhibiting key enzymes involved in cancer progression.

-

Kinase Inhibition: Derivatives have been designed to inhibit crucial kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal for tumor growth and angiogenesis.[6][19]

-

Sirtuin Inhibition: Certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRT1 and SIRT2), which are promising targets for cancer therapy.[20]

-

Other Enzymes: Hydantoins have also been investigated as inhibitors of thymidine phosphorylase and other enzymes vital to cancer cell metabolism.[18]

-

The diagram below illustrates a simplified signaling pathway for a kinase inhibitor.

Caption: Inhibition of the EGFR signaling pathway by a hydantoin-based kinase inhibitor.

SAR for Anticancer Drugs

The development of potent anticancer hydantoins is highly dependent on their substitution patterns:

-

Lipophilicity: Increased lipophilicity, often achieved by adding cycloalkyl, phenyl, or benzhydryl substituents, is frequently associated with enhanced antitumor activity.[5]

-

Aromatic Substituents: Bulky aromatic substituents have been shown to improve the ability of hydantoins to induce apoptosis and inhibit cell proliferation.[21]

-